molecular formula C13H12ClN3O B2429074 (4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034264-43-0

(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

Cat. No. B2429074
CAS RN: 2034264-43-0
M. Wt: 261.71
InChI Key: KDBZAJQXXGKWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The bicyclic pyrazolo[1,5-a]pyrazine system offers an attractive framework for the design of promising molecular structures for biomedical research . The structural modification of pyrazole or pyrazine rings is an effective variant for the construction of pharmacologically important compounds .


Molecular Structure Analysis

The IUPAC name of this compound is "2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one" . The InChI code is "1S/C12H10ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17)" .


Chemical Reactions Analysis

The compound has been reported to react with anthranilic acids forming a new heterocyclic system . This reaction represents a significant step in the synthesis of this compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.68 . It is stored at room temperature .

Scientific Research Applications

Catalyst-Free Synthesis

The compound is used in the catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines . This method provides catalyst-free access to functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles .

Enantioselective Synthesis

The compound is involved in the enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines . This process is mediated by a chiral phosphine, leading to the formation of chiral dihydropyrano[2,3-c]pyrazoles .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which can be synthesized from the compound, have shown antibacterial activity . Some of these derivatives exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Medicinal Chemistry

The compound is used in medicinal chemistry for the synthesis of heterocycles that have shown potential in inhibiting c-Met protein kinase . These structures have also demonstrated GABA A allosteric modulating activity .

Fluorescent Probes

The compound is used in the synthesis of heterocycles that serve as fluorescent probes .

Structural Units of Polymers

The compound is used in the synthesis of heterocycles that are incorporated into polymers for use in solar cells .

BACE-1 Inhibition

The compound is used in the synthesis of heterocycles that have demonstrated BACE-1 inhibition .

Antimicrobial Agents

The compound is used in the synthesis of nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials. These heterocycles are the basic backbone of many physiologically active compounds and drugs, and have been used as antimicrobial agents .

properties

IUPAC Name

(4-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-11-3-1-10(2-4-11)13(18)16-7-8-17-12(9-16)5-6-15-17/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBZAJQXXGKWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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